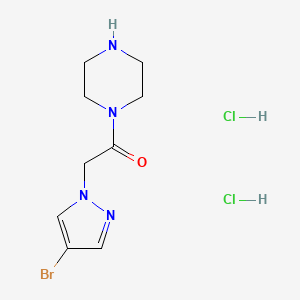![molecular formula C13H16N4O B11816941 3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a benzene ring through a methylene bridge, and further functionalized with a hydroxybenzenecarboximidamide group. The unique structure of this compound makes it a valuable subject for studies in coordination chemistry, catalysis, and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a base to facilitate the alkylation reaction . The reaction mixture is refluxed for several hours, followed by cooling to room temperature and subsequent purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the imidamide group to corresponding amines or other reduced forms.
Substitution: The pyrazole ring and benzene ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Copper(II) acetate in methanol is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the imidamide group.
Substitution: Various substituted pyrazole and benzene derivatives.
Scientific Research Applications
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antitumor and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with metal ions and biological targets. As a ligand, it can coordinate with metal ions to form stable complexes that exhibit catalytic activity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor and simpler analog with similar pyrazole ring structure.
N’-hydroxybenzenecarboximidamide: Shares the hydroxybenzenecarboximidamide functional group.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Multidentate ligands with similar structural motifs.
Uniqueness
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a pyrazole ring, methylene bridge, and hydroxybenzenecarboximidamide group. This unique structure allows it to form stable metal complexes with distinct catalytic properties and potential biological activities, setting it apart from simpler analogs and related compounds.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C13H16N4O/c1-9-6-10(2)17(15-9)8-11-4-3-5-12(7-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16) |
InChI Key |
NGBOLHCXGNMUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)



![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)


![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)
![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)

![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)

![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)
